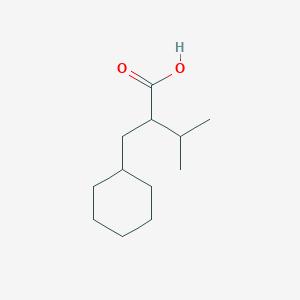

2-(Cyclohexylmethyl)-3-methylbutanoic acid

Descripción

2-(Cyclohexylmethyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a cyclohexylmethyl substituent at the second carbon and a methyl group at the third carbon of the butanoic acid backbone. This article compares these analogs to infer the unique characteristics of the target compound.

Propiedades

IUPAC Name |

2-(cyclohexylmethyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLMAUPUTGVDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-3-methylbutanoic acid typically involves the alkylation of cyclohexylmethyl bromide with 3-methylbutanoic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(Cyclohexylmethyl)-3-methylbutanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure efficient production.

Types of Reactions:

Oxidation: 2-(Cyclohexylmethyl)-3-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl alcohol.

Reduction: Formation of 2-(Cyclohexylmethyl)-3-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(Cyclohexylmethyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 2-(Cyclohexylmethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Isomers of Methylbutanoic Acid

Isomerism significantly impacts physicochemical properties. highlights that 3-methylbutanoic acid is the predominant isomer over its 2-methyl counterpart in metabolic studies, with concentrations ranging from 32,000–168,000 µg/mol creatinine in hydrolyzed samples . This suggests that branching at the third carbon may enhance metabolic stability or excretion efficiency.

Carboxamide Derivatives: Substituent Effects

describes 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA), a carboxamide derivative. Key differences include:

- Substituents : The benzoyl and cyclohexylcarbamoyl groups introduce aromaticity and hydrogen-bonding capability.

- Molecular Weight : Estimated at 359.44 g/mol (C₂₀H₂₇N₂O₄), compared to the target compound’s predicted ~198.30 g/mol (C₁₂H₂₂O₂).

This derivative’s amide linkage may enhance biological interactions, such as enzyme inhibition, compared to the carboxylic acid group in the target compound .

Functional Group Variations: Oxo vs. Carboxylic Acid

discusses 3-methyl-2-oxobutanoic acid (C₅H₈O₃, MW 116.12 g/mol), which replaces the carboxylic acid with a ketone at C2. Key contrasts:

- Acidity : The oxo group reduces acidity (pKa ~2.5 for ketones vs. ~4.8 for carboxylic acids), altering reactivity in aqueous environments.

- Metabolic Pathways : Ketones are intermediates in lipid metabolism, whereas carboxylic acids often participate in conjugation reactions .

Substituent Diversity: Sulfonamido and Aromatic Groups

and highlight compounds with bulky or electronegative substituents:

- 2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid: The chlorophenylsulfanyl group (C₁₁H₁₃ClO₂S, MW 244.74 g/mol) adds hydrophobicity and halogen-mediated interactions .

Crystallographic and Conformational Insights

analyzes (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid (C₁₃H₁₃NO₄, MW 241.25 g/mol), revealing:

- Dihedral Angle : 67.15° between the phthalimide ring and carboxylic acid group, influencing molecular packing.

- Hydrogen Bonding : O–H⋯O interactions form C(7) chains, stabilizing the crystal lattice . Such data suggest that bulky substituents in the target compound may similarly affect its solid-state behavior.

Actividad Biológica

2-(Cyclohexylmethyl)-3-methylbutanoic acid is a compound that has garnered interest for its potential biological activities, including its role in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

2-(Cyclohexylmethyl)-3-methylbutanoic acid is characterized by its cyclohexylmethyl and methylbutanoic acid moieties. The structure contributes to its lipophilicity, which may enhance its ability to interact with biological membranes and targets.

The biological activity of 2-(Cyclohexylmethyl)-3-methylbutanoic acid is primarily attributed to its ability to modulate various molecular targets. Its mechanism may involve:

- Interaction with Receptors : The compound can bind to specific receptors, influencing signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

- Cell Membrane Penetration : Its lipophilic nature allows it to cross cell membranes more effectively, facilitating direct interactions within the cell.

Antimicrobial Properties

Research indicates that 2-(Cyclohexylmethyl)-3-methylbutanoic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Studies have demonstrated that the compound possesses anticancer properties. For instance, it has shown cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Cytotoxicity |

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 18.0 | Cell cycle arrest |

Case Studies

- In Vitro Anticancer Study : A study assessed the effect of 2-(Cyclohexylmethyl)-3-methylbutanoic acid on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of 15.2 µM.

- Bacterial Inhibition Assay : The compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited notable inhibition zones, indicating strong antibacterial activity.

Research Findings

Recent investigations have focused on the pharmacokinetics and safety profile of 2-(Cyclohexylmethyl)-3-methylbutanoic acid:

- Absorption and Distribution : Studies suggest that the compound is well absorbed in biological systems, with a distribution half-life indicating effective tissue penetration.

- Toxicology Reports : Safety assessments have shown low toxicity at therapeutic doses, making it a candidate for further development in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.